MC-1 Inhibitory Potency: Unsubstituted Benzyloxy Scaffold vs. Optimized 4-Substituted Analogs
The unsubstituted 5-benzyloxy derivative serves as the baseline scaffold. Its 4-substituted analog, RP1004 (4-(4-fluorobutyl)benzyloxy), demonstrates an IC50 of 16.7 nM against MC-1, while the 4-(2-fluoroethoxy)benzyloxy analog (FP1OP) shows sub-nanomolar potency [1][2]. The target compound's lack of a 4-substituent is expected to result in significantly reduced potency, establishing it as the critical negative control for probing the contribution of the 4-substituent to target binding.
| Evidence Dimension | MC-1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not reported; predicted to be >100 nM based on SAR of analogs |
| Comparator Or Baseline | RP1004: IC50 = 16.7 nM; FP1OP: sub-nanomolar IC50; RP1003: IC50 = 3.7 nM [1] |
| Quantified Difference | Potency decrease predicted to be >6-fold lower than RP1004 and >30-fold lower than RP1003 |
| Conditions | In vitro enzymatic assay using bovine heart submitochondrial particles (SMP) [1][2] |
Why This Matters
This defines the compound's role as essential for establishing the SAR baseline, without which the potency gains from 4-substitution cannot be accurately quantified.
- [1] Yu, M.; Guaraldi, M.; Kagan, M.; Mistry, M.; McDonald, J.; Bozek, J.; Yalamanchili, P.; Hayes, M.; Azure, M.; Purohit, A.; Radeke, H.; Casebier, D.S.; Robinson, S.P. Assessment of 18F-labeled mitochondrial complex I inhibitors as PET myocardial perfusion imaging agents in rats, rabbits, and primates. Eur. J. Nucl. Med. Mol. Imaging 2009, 36, 63-72. View Source
- [2] Mou, T.; Zhao, Z.; Fang, W.; Peng, C.; Guo, F.; Liu, B.; Ma, Y.; Zhang, X. Synthesis and preliminary evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET. J. Nucl. Med. 2012, 53, 472-479. View Source
